molecular formula C15H23BN2O3 B14050455 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

Cat. No.: B14050455
M. Wt: 290.17 g/mol
InChI Key: OKHFZQHZVREDIC-UHFFFAOYSA-N
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Description

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a picolinamide core with an isopropyl group and a dioxaborolane moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the reaction of picolinamide derivatives with boronic acid esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . The reaction is usually carried out in solvents like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols .

Scientific Research Applications

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The pathways involved often include the formation of boron-nitrogen or boron-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is unique due to its picolinamide core, which provides distinct reactivity and binding properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in the fields of medicinal chemistry and materials science .

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19)

InChI Key

OKHFZQHZVREDIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC(C)C

Origin of Product

United States

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